![molecular formula C17H16ClFN2O6S B13350414 Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]- CAS No. 30885-86-0](/img/structure/B13350414.png)
Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and utility in various chemical processes. The compound’s structure includes a chlorinated nitrophenyl ether, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Nitration and Chlorination: The initial step involves the nitration of a phenol derivative to introduce a nitro group, followed by chlorination to add a chlorine atom to the aromatic ring.
Ether Formation: The chlorinated nitrophenol is then reacted with a pentanoyl chloride derivative to form the ether linkage.
Amidation: The resulting compound undergoes amidation with an appropriate amine to introduce the amido group.
Sulfonylation: Finally, the compound is treated with sulfonyl fluoride to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically under mild conditions.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Nucleophilic Substitution: Products include derivatives with different nucleophiles replacing the sulfonyl fluoride group.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidation products include various oxidized forms of the aromatic ring.
科学研究应用
4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: Employed in the study of enzyme inhibition, particularly enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amino acids in proteins. This reactivity is exploited in enzyme inhibition, where the compound forms covalent bonds with active site residues, leading to enzyme inactivation.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: A simpler compound with similar functional groups but lacking the sulfonyl fluoride and amido groups.
4-Chloro-7-nitrobenzofurazan: Another chlorinated nitrophenol derivative with different structural features.
2,6-Dichloro-4-nitrophenol: A compound with two chlorine atoms and a nitro group, used in similar applications.
Uniqueness
4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific reactivity and applications. The presence of the sulfonyl fluoride group makes it particularly useful in enzyme inhibition studies, distinguishing it from other similar compounds.
属性
CAS 编号 |
30885-86-0 |
|---|---|
分子式 |
C17H16ClFN2O6S |
分子量 |
430.8 g/mol |
IUPAC 名称 |
4-[5-(2-chloro-4-nitrophenoxy)pentanoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C17H16ClFN2O6S/c18-15-11-13(21(23)24)6-9-16(15)27-10-2-1-3-17(22)20-12-4-7-14(8-5-12)28(19,25)26/h4-9,11H,1-3,10H2,(H,20,22) |
InChI 键 |
CRJWJRKKYQXQED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


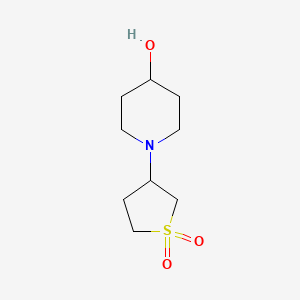
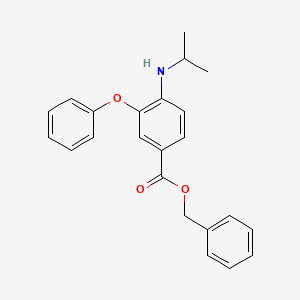


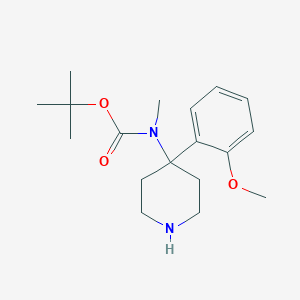


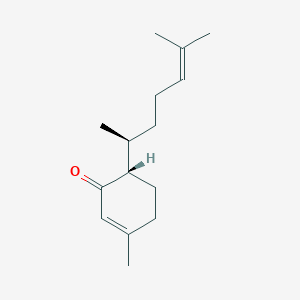
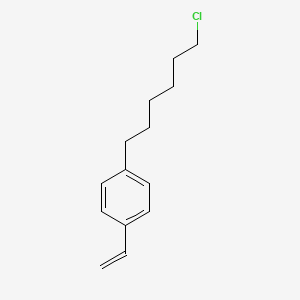
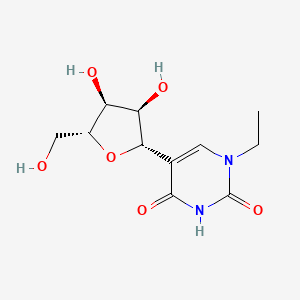



![2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13350425.png)
